Cas no 137676-99-4 (methyl 2-(tert-butoxy)acetate)

Methyl 2-(tert-butoxy)acetate is a versatile ester compound characterized by its tert-butoxy functional group, which enhances stability and reactivity in synthetic applications. This chemical is particularly valuable in organic synthesis, serving as a protected form of glycolic acid or as a building block for pharmaceuticals, agrochemicals, and specialty materials. Its tert-butoxy group offers steric protection, enabling selective reactions under mild conditions. The compound exhibits good solubility in common organic solvents, facilitating its use in multistep syntheses. Its stability under basic and mildly acidic conditions makes it suitable for diverse transformations, including esterifications and nucleophilic substitutions, while minimizing unwanted side reactions.
methyl 2-(tert-butoxy)acetate structure
methyl 2-(tert-butoxy)acetate structure
商品名:methyl 2-(tert-butoxy)acetate
CAS番号:137676-99-4
MF:C7H14O3
メガワット:146.18426
CID:1245832
PubChem ID:20521346

methyl 2-(tert-butoxy)acetate 化学的及び物理的性質

名前と識別子

    • Acetic acid, (1,1-dimethylethoxy)-, methyl ester
    • 2-(1,1-dimethylethoxy)acetic acid methyl ester
    • methyl 2-tert-butoxyacetate
    • EN300-139752
    • 137676-99-4
    • methyl2-(tert-butoxy)acetate
    • CHEMBL4569711
    • methyl 2-(tert-butoxy)acetate
    • SCHEMBL3228869
    • DA-32922
    • methyl 2-[(2-methylpropan-2-yl)oxy]acetate
    • インチ: InChI=1S/C7H14O3/c1-7(2,3)10-5-6(8)9-4/h5H2,1-4H3
    • InChIKey: HEWVGINPCZDHJF-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OCC(=O)OC

計算された属性

  • せいみつぶんしりょう: 146.09432
  • どういたいしつりょう: 146.094
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 113
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 35.5A^2

じっけんとくせい

  • PSA: 35.53

methyl 2-(tert-butoxy)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-139752-2.5g
methyl 2-(tert-butoxy)acetate
137676-99-4 95%
2.5g
$1509.0 2023-05-24
Enamine
EN300-139752-1000mg
methyl 2-(tert-butoxy)acetate
137676-99-4 95.0%
1000mg
$770.0 2023-09-30
Enamine
EN300-139752-2500mg
methyl 2-(tert-butoxy)acetate
137676-99-4 95.0%
2500mg
$1509.0 2023-09-30
A2B Chem LLC
AV62296-250mg
methyl 2-(tert-butoxy)acetate
137676-99-4 95%
250mg
$439.00 2024-04-20
1PlusChem
1P01AD20-100mg
methyl 2-(tert-butoxy)acetate
137676-99-4 95%
100mg
$382.00 2023-12-22
1PlusChem
1P01AD20-250mg
methyl 2-(tert-butoxy)acetate
137676-99-4 95%
250mg
$536.00 2023-12-22
1PlusChem
1P01AD20-2.5g
methyl 2-(tert-butoxy)acetate
137676-99-4 95%
2.5g
$1927.00 2023-12-22
Enamine
EN300-139752-10000mg
methyl 2-(tert-butoxy)acetate
137676-99-4 95.0%
10000mg
$3315.0 2023-09-30
Aaron
AR01ADAC-50mg
methyl 2-(tert-butoxy)acetate
137676-99-4 95%
50mg
$272.00 2025-02-09
A2B Chem LLC
AV62296-1g
methyl 2-(tert-butoxy)acetate
137676-99-4 95%
1g
$846.00 2024-04-20

methyl 2-(tert-butoxy)acetate 関連文献

methyl 2-(tert-butoxy)acetateに関する追加情報

Professional Introduction to Methyl 2-(tert-butoxy)acetate (CAS No. 137676-99-4)

Methyl 2-(tert-butoxy)acetate, a compound with the chemical identifier CAS No. 137676-99-4, is a versatile intermediate in the field of organic synthesis and pharmaceutical chemistry. This ester, characterized by its tert-butoxy functional group, has garnered significant attention due to its utility in the synthesis of various bioactive molecules. The compound's unique structural properties make it a valuable tool in the development of novel therapeutic agents, particularly in the realm of drug discovery and medicinal chemistry.

The methyl 2-(tert-butoxy)acetate molecule is derived from acetic acid and tert-butanol, forming an ester linkage through a condensation reaction. This esterification process imparts stability to the molecule while maintaining reactivity at the tert-butoxy and carboxylate positions. The tert-butyl group, in particular, serves as a protecting group, enhancing the compound's suitability for further functionalization in synthetic pathways.

In recent years, the pharmaceutical industry has seen a surge in the use of esters like methyl 2-(tert-butoxy)acetate due to their role as key intermediates in the synthesis of complex molecules. These esters are particularly useful in the preparation of prodrugs, which are designed to enhance drug bioavailability and target specificity. The tert-butoxy moiety, being electron-withdrawing, can influence the electronic properties of adjacent functional groups, making it a strategic choice for modulating reactivity in synthetic protocols.

One of the most compelling applications of methyl 2-(tert-butoxy)acetate is in the field of heterocyclic chemistry. Heterocyclic compounds form the backbone of many pharmacologically active agents, and esters like this one serve as crucial building blocks for constructing these complex structures. Researchers have leveraged the reactivity of the methyl 2-(tert-butoxy)acetate molecule to develop novel scaffolds for potential drug candidates targeting various diseases.

The synthesis of methyl 2-(tert-butoxy)acetate typically involves straightforward esterification techniques, making it accessible for large-scale production. This accessibility is critical for pharmaceutical applications where cost-effective synthesis is essential. Additionally, the compound's stability under various reaction conditions allows for its use in multi-step synthetic routes without significant degradation.

Recent advancements in green chemistry have also highlighted methyl 2-(tert-butoxy)acetate as a sustainable choice for synthetic processes. The use of renewable feedstocks and environmentally friendly catalysts has been explored in its production, aligning with global efforts to reduce the environmental impact of chemical manufacturing. Such innovations underscore the compound's versatility and its potential to contribute to more sustainable pharmaceutical practices.

In drug discovery pipelines, methyl 2-(tert-butoxy)acetate has been employed in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The ability to modify the structure at both the tert-butoxy and ester positions allows chemists to fine-tune binding affinities and selectivity profiles. This flexibility has led to several promising candidates entering clinical trials, demonstrating the compound's significance in modern medicinal chemistry.

The role of methyl 2-(tert-butoxy)acetate extends beyond small-molecule drug synthesis into peptide and protein modification. Its incorporation into peptide linkers or as a protecting group during solid-phase peptide synthesis enhances reaction efficiency and product purity. This application is particularly valuable in biotechnology firms where high-yield peptide synthesis is paramount for therapeutic development.

The compound's utility is further exemplified in materials science, where it serves as a precursor for polymer additives that improve material properties such as flexibility and thermal stability. The incorporation of methyl 2-(tert-butoxy)acetate into polymer matrices can enhance performance characteristics, making it a valuable component in advanced material formulations.

Ongoing research continues to uncover new applications for methyl 2-(tert-butoxy)acetate, particularly in catalysis and asymmetric synthesis. The compound's ability to participate in various organic transformations while maintaining structural integrity makes it an attractive candidate for developing novel catalytic systems. These systems could potentially revolutionize how complex molecules are synthesized, offering greener and more efficient pathways forward.

In conclusion, methyl 2-(tert-butoxy)acetate (CAS No. 137676-99-4) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and catalysis. Its unique structural features and reactivity make it an indispensable tool for chemists and researchers striving to develop innovative solutions to complex challenges. As research progresses, it is likely that new uses for this versatile ester will continue to emerge, further solidifying its importance in modern science.

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